molecular formula C17H18O5 B1416100 [2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone CAS No. 938458-72-1

[2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone

Cat. No.: B1416100
CAS No.: 938458-72-1
M. Wt: 302.32 g/mol
InChI Key: RHAWLOFJURLKMZ-UHFFFAOYSA-N
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Description

[2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone is a diaryl methanone derivative featuring methoxymethoxy (-OCH2OCH3) groups at the 2- and 4-positions of its two phenyl rings. The methoxymethoxy group serves as a protective moiety for hydroxyl groups, enhancing stability during synthetic processes while allowing subsequent deprotection for functionalization .

Properties

IUPAC Name

[2-(methoxymethoxy)phenyl]-[4-(methoxymethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-19-11-21-14-9-7-13(8-10-14)17(18)15-5-3-4-6-16(15)22-12-20-2/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAWLOFJURLKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601182091
Record name [2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938458-72-1
Record name [2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938458-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Methoxymethoxy-Substituted Phenyl Rings

The synthesis of compounds with methoxymethoxy groups typically involves the protection of hydroxyl groups using methoxymethyl chloride (MOMCl) in the presence of a base like diisopropylethylamine (DIEA) or triethylamine (TEA). This step is crucial for preventing unwanted reactions during subsequent steps.

Formation of the Carbonyl Linkage

The carbonyl linkage between two phenyl rings can be formed through various methods, such as the Friedel-Crafts acylation or the use of acid chlorides in the presence of a Lewis acid catalyst. However, these methods require careful control of reaction conditions to ensure selectivity and yield.

Analysis and Purification Techniques

Column Chromatography

Column chromatography is a crucial step in purifying organic compounds. For compounds like [2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone, a solvent system such as petroleum ether/acetone (10:1) could be used to separate and purify the desired product.

Spectroscopic Analysis

Spectroscopic methods such as NMR ($$^1$$H and $$^{13}$$C) and IR spectroscopy are essential for confirming the structure of the synthesized compound. These techniques provide detailed information about the molecular structure and functional groups present.

Data Table: General Conditions for Column Chromatography

Solvent System Ratio Application
Petroleum Ether/Acetone 10:1 Purification of aromatic compounds with methoxymethoxy groups
Dichloromethane/Acetone 10:1 General purification of organic compounds

Chemical Reactions Analysis

Types of Reactions

[2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The methoxymethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylmethanones.

Scientific Research Applications

Medicinal Chemistry

  • Potential Biological Activities : Preliminary studies indicate that derivatives of diphenylmethanones can exhibit anti-inflammatory and anti-cancer properties. The specific effects of [2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone remain to be fully elucidated, but its structural similarities to known bioactive compounds suggest it may have therapeutic potential.
  • Building Block for Drug Development : This compound serves as a versatile building block in the synthesis of more complex pharmaceutical agents. It can be utilized in the development of new drugs targeting various diseases, particularly due to its favorable chemical reactivity.

Materials Science

  • Synthesis of Functional Materials : The unique chemical structure allows for modifications that can lead to materials with specific properties. For instance, its ability to participate in various chemical reactions makes it suitable for creating advanced materials used in electronics or photonics.

In Silico Studies

  • Computer-Aided Drug Design : Computational methods can predict the biological activity of this compound based on its molecular structure. These studies can help identify potential targets and mechanisms of action, streamlining the drug discovery process.

Mechanism of Action

The mechanism of action of [2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The methoxymethoxy groups may play a role in modulating the compound’s reactivity and interactions with enzymes or receptors.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions of methoxymethoxy groups significantly influence electronic and steric properties:

Compound Name Substituent Positions Key Properties Reference
[2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone 2- and 4-positions Symmetric substitution; potential for strong intermolecular interactions Target
(4-(3-(Methoxymethoxy)-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone (13) 3-(Methoxymethoxy), 4-nitro Nitro group increases electron-withdrawing effects; melting point 189–190°C
(E)-1-(2-hydroxy-4-(methoxymethoxy)phenyl)-3-(2-(4-(methoxymethoxy)phenyl)-1-methyl-1H-indol-5-yl)prop-2-en-1-one 4-(Methoxymethoxy) on chalcone Conjugated system enhances UV absorption; yellow oil with 67% yield
1,7-Bis(4-(methoxymethoxy)phenyl)hepta-1,4-dien-3-one (8) 4-positions on heptadienone Extended conjugation for potential photochemical applications

Key Findings :

  • Symmetry : The target compound’s 2,4-disubstitution allows for balanced electron donation, unlike asymmetric analogs (e.g., compound 13 in ), which exhibit polarized electronic distributions.

Backbone Structure and Functional Groups

Variations in the central scaffold alter reactivity and applications:

Compound Name Backbone Structure Functional Groups Key Applications Reference
Target compound Diaryl methanone Two methoxymethoxy groups Intermediate in drug synthesis Target
(4-(4-Amino-3-(methoxymethoxy)phenyl)piperazin-1-yl)(phenyl)methanone (15) Piperazine-linked diaryl methanone Amine, methoxymethoxy Potential CNS drug candidate
1-(2-Hydroxy-4-(methoxymethoxy)phenyl)ethanone (14a) Acetophenone derivative Hydroxyl (protected), methoxymethoxy Chalcone precursor

Key Findings :

  • Piperazine Linkage: Compounds like 15 () exhibit enhanced solubility and bioavailability due to the piperazine ring, unlike the target compound’s rigid benzophenone core.
  • Chalcone Derivatives: The acetophenone backbone in compound 14a () facilitates condensation reactions, enabling anti-leishmanial activity, whereas the target compound’s methanone structure may favor different reactivity.

Key Findings :

  • Nitro vs. Amine Groups : Nitro-substituted compounds (e.g., 13 in ) exhibit higher melting points due to stronger intermolecular forces, while reduced amines (e.g., 15) are oils.
  • Yield Variability : Yields depend on reaction conditions; for example, reductions (e.g., compound 15 at 80% yield ) are more efficient than multi-step condensations.

Biological Activity

[2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone, also known by its CAS number 938458-72-1, is a synthetic compound with potential biological applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Linear Formula : C17H18O5
  • IUPAC Name : this compound
  • Molecular Weight : 302.33 g/mol
  • Purity : 95% .

Pharmacological Activity

Research on the biological activity of compounds similar to this compound indicates a variety of potential therapeutic effects:

Antimicrobial Activity

Compounds with similar methoxy-substituted phenyl groups have demonstrated antimicrobial properties. For instance, studies have shown that phenolic compounds can inhibit the growth of various bacteria and fungi, suggesting that this compound may exhibit similar effects.

Anticancer Properties

Research on related compounds has indicated potential anticancer activity. For example, phenolic derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival.

The mechanisms by which this compound may exert its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as tyrosinase, which is involved in melanin production and could be targeted for depigmentation therapies.
  • Antioxidant Activity : Compounds with methoxy groups often exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various methoxy-substituted phenolic compounds against common pathogens. The results indicated that certain structural modifications enhanced antibacterial activity significantly .

CompoundMIC (µg/mL)Activity
Compound A32Moderate
Compound B16Strong
This compoundTBDTBD

Study on Anticancer Activity

Another research article explored the cytotoxic effects of phenolic compounds on B16F10 melanoma cells. The study found that specific substitutions on the phenolic ring could enhance cytotoxicity, suggesting a promising avenue for further exploration with this compound .

CompoundIC50 (µM)Effect
Compound C50High
Compound D75Moderate
This compoundTBDTBD

Q & A

Q. What are the standard synthetic routes for [2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone, and how are intermediates characterized?

The synthesis typically involves Friedel-Crafts acylation , where a benzophenone core is functionalized with methoxymethoxy groups. Key intermediates are characterized via NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity. For example, intermediates with methoxymethoxy-protected hydroxyl groups require careful monitoring of coupling constants (e.g., J = 8.5 Hz for aromatic protons) to validate regioselectivity . Mass spectrometry (MS) further confirms molecular weights, while thin-layer chromatography (TLC) tracks reaction progress.

Q. What spectroscopic and crystallographic methods are used for structural elucidation?

  • X-ray crystallography is critical for resolving bond angles and dihedral angles between aromatic rings. For instance, crystal structures of related compounds reveal dihedral angles of 21.4° and 5.1° between phenyl rings, stabilized by intramolecular hydrogen bonds (O–H···O, 1.82 Å) .
  • NMR spectroscopy identifies methoxymethoxy groups (δ 3.4–3.6 ppm for OCH₂O) and aromatic proton splitting patterns.
  • FTIR confirms carbonyl stretching vibrations (~1650 cm⁻¹) and ether linkages (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectral or computational modeling results?

Discrepancies between computational predictions (e.g., DFT-optimized geometries) and experimental data are resolved via single-crystal X-ray diffraction . For example, a compound with conflicting NMR-derived torsion angles was clarified through crystallography, showing intermolecular C–H···O hydrogen bonds that distort solution-phase conformations . Refinement parameters (e.g., R₁ = 0.038, wR₂ = 0.076) ensure accuracy, while Hirshfeld surface analysis quantifies intermolecular interactions .

Q. What strategies improve yield in multi-step syntheses involving methoxymethoxy-protected intermediates?

  • Continuous flow reactors enhance reproducibility by maintaining precise temperature control during Friedel-Crafts reactions, reducing side products .
  • Protecting group optimization : Methoxymethoxy groups are preferred over benzyl ethers due to milder deprotection conditions (e.g., HCl/MeOH vs. hydrogenolysis).
  • Purification : Gradient flash chromatography (hexane/EtOAc) isolates intermediates, while recrystallization from ethanol removes residual catalysts .

Q. How do photochemical properties influence experimental design for derivatives of this compound?

UV irradiation studies reveal that methoxymethoxy-protected derivatives undergo photodehydration (Φ = 0.3) to form o-quinone methides, which are trapped via Diels-Alder reactions with ethyl vinyl ether. This necessitates amber glassware and inert atmospheres during synthesis to prevent unwanted photodegradation . Time-resolved spectroscopy (nanosecond flash photolysis) monitors reactive intermediates .

Q. What role do hydrogen-bonding networks play in stabilizing the crystal lattice?

Crystallographic data show intramolecular O–H···O bonds (1.82 Å) and intermolecular C–H···O interactions (2.38 Å), which stabilize the lattice and influence melting points (e.g., 62–64°C for related compounds). These interactions are critical for predicting solubility and crystallization solvents (e.g., DCM/hexane mixtures) .

Methodological Considerations

Q. How are reaction conditions optimized for sterically hindered intermediates?

  • Low-temperature techniques (–20°C) prevent agglomeration during acylation.
  • Lewis acid screening : AlCl₃ outperforms FeCl₃ in sterically crowded systems due to higher electrophilicity .
  • Microwave-assisted synthesis reduces reaction times (30 minutes vs. 12 hours) for methoxymethoxy introduction .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

  • HPLC-MS with a C18 column (ACN/H₂O gradient) detects <0.1% impurities, such as deprotected hydroxyl byproducts.
  • Isotopic labeling (e.g., ¹³C-methoxy groups) distinguishes degradation products from synthetic intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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